6,7-dimethoxy-1-prop-2-enylspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclohexane];hydrochloride
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Overview
Description
6,7-dimethoxy-1-prop-2-enylspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclohexane];hydrochloride is an organic compound known for its unique spiro structure. This compound is characterized by the presence of a spiro junction between an isoquinoline and a cyclohexane ring, with methoxy groups at the 6 and 7 positions of the isoquinoline ring. It is typically found as a white to pale cream crystalline powder and is soluble in organic solvents such as alcohols and ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-prop-2-enylspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclohexane];hydrochloride generally involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-methoxybenzoic acid and acetic acid.
Reaction Medium: The reaction is typically carried out in tetrahydrofuran (THF) as the solvent.
Reaction Conditions: The mixture is acidified to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large-scale reactors to mix the starting materials.
Controlled Environment: Maintaining specific temperatures and pressures to ensure optimal yield.
Purification: Employing techniques such as crystallization and filtration to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-1-prop-2-enylspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclohexane];hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
6,7-dimethoxy-1-prop-2-enylspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclohexane];hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-prop-2-enylspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclohexane];hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3,4-dihydro-6,7-dimethoxyisoquinoline: This compound shares a similar isoquinoline structure but lacks the spiro junction.
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another related compound with a tetrahydroisoquinoline core.
Uniqueness
The uniqueness of 6,7-dimethoxy-1-prop-2-enylspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclohexane];hydrochloride lies in its spiro structure, which imparts distinct chemical and biological properties compared to its analogs. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6,7-dimethoxy-1-prop-2-enylspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclohexane];hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2.ClH/c1-4-8-16-15-12-18(22-3)17(21-2)11-14(15)13-19(20-16)9-6-5-7-10-19;/h4,11-12,16,20H,1,5-10,13H2,2-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWAJILSHOSNOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NC3(CCCCC3)CC2=C1)CC=C)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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